molecular formula C24H27FN2O4S B2927888 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 931931-94-1

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2927888
CAS No.: 931931-94-1
M. Wt: 458.55
InChI Key: MXYFIEKZPWCWQF-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfonyl, fluoro, morpholinyl, and quinolinone moieties in its structure suggests that it may exhibit diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic synthesis. One common approach is to start with the preparation of the quinolinone core, followed by the introduction of the sulfonyl, fluoro, and morpholinyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthesis would be a key consideration, along with the availability and cost of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups may play a role.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one include other quinolinone derivatives, sulfonyl-containing compounds, and fluorinated organic molecules. Examples include:

  • 3-(3,5-Dimethylbenzenesulfonyl)-6-chloro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one
  • 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(piperidin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O4S/c1-4-5-27-15-23(32(29,30)18-11-16(2)10-17(3)12-18)24(28)19-13-20(25)22(14-21(19)27)26-6-8-31-9-7-26/h10-15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYFIEKZPWCWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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